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1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-

quantum yield fluorescence brightness aqueous quenching

Researchers using 7-azatryptophan face severe fluorescence quenching in physiological buffers (free QY = 0.017), causing signal collapse during protein folding/unfolding studies. (S)-5-AzaTrp solves this with aqueous-stable blue emission (λEm 414 nm, QY 0.099). • 5.8× higher quantum yield than 7-AzaTrp under physiological conditions • Lowest thermal stability penalty among azatryptophans (ΔTm = -1.96 K) • Selective excitation >310 nm eliminates native Trp background interference • Compatible with biosynthetic incorporation (~12 mg/L) and Fmoc-SPPS workflows. Available as free amino acid or Fmoc-protected derivative.

Molecular Formula C10H11N3O2
Molecular Weight 205.21 g/mol
Cat. No. B8147267
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, a-amino-, (S)-
Molecular FormulaC10H11N3O2
Molecular Weight205.21 g/mol
Structural Identifiers
SMILESC1=CN=CC2=C1NC=C2CC(C(=O)O)N
InChIInChI=1S/C10H11N3O2/c11-8(10(14)15)3-6-4-13-9-1-2-12-5-7(6)9/h1-2,4-5,8,13H,3,11H2,(H,14,15)/t8-/m0/s1
InChIKeyANQYIRMPOYWSSM-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

S-5-Azatryptophan: Overview and Key Properties


1H-Pyrrolo[3,2-c]pyridine-3-propanoic acid, α-amino-, (S)- (CAS 149704-62-1), commonly designated (S)-5-azatryptophan (5-AzaTrp), is an isosteric tryptophan analog in which the CH group at position 5 of the indole ring is substituted by nitrogen, yielding a 5-azaindole (pyrrolo[3,2-c]pyridine) chromophore [1]. This single-atom 'atomic mutation' preserves the steric profile of natural tryptophan while imparting dramatically altered photophysics: a red-shifted fluorescence emission into the blue region (λEm,max ≈402–414 nm), a high quantum yield in aqueous physiological buffers (QY = 0.099 for the free azaindole), and intrinsic blue fluorescence detectable upon routine UV irradiation when incorporated into proteins [1]. The compound is commercially available as both the free amino acid and its Fmoc-protected derivative (Fmoc-L-5-AzaTrp-OH, CAS 2973754-64-0) for solid-phase peptide synthesis [2].

Why 5-Azatryptophan Cannot Be Replaced by Other Isomers


Azatryptophan positional isomers (4-, 5-, 6-, and 7-AzaTrp) share identical molecular formulae (C₁₀H₁₁N₃O₂, MW 205.21) yet exhibit profoundly divergent photophysical behavior, biocompatibility, and protein-stability perturbation profiles that preclude simple interchange [1]. The traditionally used 7-azatryptophan suffers from severe fluorescence quenching in aqueous environments (free 7-AzaInd QY = 0.017), rendering it nearly non-fluorescent under physiological conditions, whereas 5-AzaTrp retains a ~5.8-fold higher quantum yield (QY = 0.099) [1]. Conversely, 4-azatryptophan, while offering the largest Stokes shift (~130 nm) and highest expression yield (~17 mg/L), introduces a larger thermal stability penalty (ΔTm = −2.10 K) than 5-AzaTrp (ΔTm = −1.96 K) [1]. These isomer-specific performance gaps mean that selecting the wrong azatryptophan can result in undetectable fluorescence signal, destabilized protein constructs, or failed biosynthetic incorporation—each with direct consequences for experimental reproducibility and procurement ROI [1].

Quantitative Evidence: Head-to-Head Comparisons


Quantum Yield in Aqueous Buffer

The free chromophore (5-Aza)Ind exhibits a quantum yield of 0.099 in aqueous physiological buffer (100 mM Tris·HCl, pH 7.5), which is approximately 5.8-fold higher than that of the traditionally used (7-Aza)Ind (QY = 0.017) and 1.3-fold higher than (4-Aza)Ind (QY = 0.077) [1]. This advantage is maintained upon protein incorporation: (5-Aza)Trp-anxA5 retains robust fluorescence (relative fluorescence RF = 0.24), whereas (7-Aza)Trp-anxA5 exhibits markedly diminished intensity and a reduced red-shift [1]. The 5.8-fold QY differential between 5-Aza and 7-Aza isomers constitutes a decisive signal-to-noise advantage in any aqueous-phase detection workflow [1].

quantum yield fluorescence brightness aqueous quenching photophysics

Protein Thermal Stability

When incorporated into human annexin A5 (anxA5) via biosynthetic substitution of the single Trp-187 residue, (5-Aza)Trp-anxA5 exhibited a melting temperature shift of only ΔTm = −1.96 K relative to wild-type Trp-anxA5 (Tm = 325.35 ± 0.07 K), compared with ΔTm = −2.10 K for (4-Aza)Trp-anxA5 [1]. The unfolding enthalpy change (ΔΔHm) for (5-Aza)Trp-anxA5 was −10.08 kJ mol⁻¹, substantially smaller in magnitude than the −47.85 kJ mol⁻¹ shift induced by (4-Aza)Trp, indicating that 5-AzaTrp better preserves the cooperative folding energetics of the parent protein [1]. Both variants maintained ~60% α-helical content and exhibited cooperative unfolding profiles, confirming that 5-AzaTrp is minimally invasive to protein secondary and tertiary structure [1].

protein stability thermal denaturation melting temperature structural perturbation

Red-Shifted Blue Fluorescence

Incorporation of (5-Aza)Trp into anxA5 shifts the fluorescence emission maximum to λEm,max = 414 nm, a 96 nm red-shift from wild-type Trp-anxA5 (λEm,max = 318 nm) [1]. This spectral separation enables selective excitation above 310 nm, where the molar extinction coefficient (εM) of natural tryptophan is near zero, allowing specific detection of 5-AzaTrp-labeled proteins even in the presence of excess Trp-containing background proteins [1][2]. The free (5-Aza)Ind chromophore exhibits protonated-form emission at 410 nm and a tautomer emission at 450 nm, providing an additional spectral handle sensitive to local environment and hydrogen-bonding status [2]. The absorbance maximum of free (5-Aza)Ind (λEx,max = 266 nm, εM = 2,663 M⁻¹cm⁻¹) differs from that of (4-Aza)Ind (λEx,max = 288 nm, εM = 7,262 M⁻¹cm⁻¹), enabling wavelength-selective excitation for multiplexed experiments [1].

fluorescence red-shift selective excitation FRET background-free detection

Aqueous Quenching Resistance

Upon thermal or chemical denaturation of (7-Aza)Trp-anxA5, the fluorescence intensity of the unfolded protein was almost fully quenched, reflecting complete solvent accessibility of the (7-Aza)Trp-187 residue to aqueous buffer [1]. In striking contrast, the fluorescence intensity of denatured (5-Aza)Trp-anxA5 remained largely unchanged, as did that of the calcium-bound form, demonstrating that (5-Aza)Trp emission is remarkably resistant to solvent-induced quenching [1]. This property is rooted in the fundamental photophysics of the 5-azaindole chromophore: whereas (7-Aza)Ind QY drops to 0.017 in aqueous buffer, (5-Aza)Ind maintains a QY of 0.099 under identical conditions—a 5.8-fold advantage [1]. The protonated 5-azaindole emission at 410 nm and its tautomer emission at 450 nm both persist in aqueous alkaline conditions (1 M NaOH), confirming the robustness of the 5-aza chromophore across pH regimes [2].

solvent quenching denaturation resistance fluorescence robustness protein folding

Biosynthetic Incorporation Efficiency

In a Trp-auxotrophic Escherichia coli expression system, supplementation with (5-Aza)Ind produced (5-Aza)Trp-anxA5 at a yield of approximately 12 mg per liter of culture, within the range of wild-type Trp-anxA5 production (10–15 mg/L) and comparable to (4-Aza)Trp-anxA5 (~17 mg/L) [1]. Mass spectrometric analysis (Q-TOF MS/MS) confirmed precise incorporation of (5-Aza)Trp at residue 187 with the expected peptide mass (m = 864.36 Da, m/z = 433.19), and the amino acid sequence was verified by MS/MS fragmentation [1]. No evidence of misincorporation or truncation was observed, demonstrating that the endogenous E. coli translational apparatus processes (5-Aza)Trp with fidelity equivalent to natural tryptophan [1]. In contrast, attempts to generate fully substituted (6-Aza)Trp-anxA5 under identical conditions were unsuccessful, highlighting that not all azatryptophan positional isomers are biocompatible [1].

genetic code expansion biosynthetic incorporation Trp-auxotrophic expression protein yield

Spectral Window for Multiplexing

The free chromophores (5-Aza)Ind and (4-Aza)Ind exhibit distinct absorbance maxima (λEx,max = 266 nm vs 288 nm, respectively) and distinguishable emission maxima (λEm,max = 402 nm vs 418 nm, respectively), with a 16 nm separation in emission peaks [1]. In the protein context, (5-Aza)Trp-anxA5 emits at 414 nm while (4-Aza)Trp-anxA5 emits at 423 nm (9 nm separation), and their relative fluorescence intensities differ (RF = 0.24 vs 0.46) [1]. The εM values are also markedly different: 2,663 M⁻¹cm⁻¹ for (5-Aza)Ind versus 7,262 M⁻¹cm⁻¹ for (4-Aza)Ind (2.7-fold difference), providing an additional dimension for spectral deconvolution [1]. This spectral orthogonality, combined with 5-AzaTrp's distinct excited-state tautomerization behavior (tautomer emission at 450 nm vs 480 nm for 4-azaindole) [2], establishes 5-AzaTrp and 4-AzaTrp as a viable donor-acceptor or two-color labeling pair within a single protein or protein complex [1].

multiplexed detection spectral orthogonality two-color labeling FRET pair

Validated Application Scenarios


Protein Folding and Stability Studies

In thermal or chemical denaturation experiments where the target protein transitions between folded and solvent-exposed states, (5-Aza)Trp provides uninterrupted fluorescence emission regardless of solvent exposure, unlike (7-Aza)Trp, which is nearly fully quenched upon unfolding [1]. Researchers can substitute a single Trp residue with 5-AzaTrp via biosynthetic incorporation in Trp-auxotrophic E. coli at yields of ~12 mg/L [1] and directly monitor folding/unfolding transitions by fluorescence without the signal collapse that plagues 7-AzaTrp-based constructs. The minimal stability perturbation (ΔTm = −1.96 K, the smallest among tested azatryptophans) ensures that the labeled protein's folding behavior closely reflects that of the wild-type [1].

Background-Free Detection in Complex Mixtures

The 96 nm red-shift of (5-Aza)Trp-anxA5 emission (λEm,max = 414 nm) relative to wild-type Trp (318 nm) enables selective excitation above 310 nm, where natural Trp absorbance is negligible [1]. This property allows quantification of 5-AzaTrp-labeled proteins in cell lysates, co-expression mixtures, or multi-protein assemblies without interference from the intrinsic fluorescence of Trp-containing background proteins [1][2]. For procurement, this means that a single labeled construct can be tracked through purification, interaction assays, and in vitro characterization workflows without the need for secondary labels or fusion tags.

Two-Color Isosteric Protein Labeling

The distinct emission maxima of (5-Aza)Trp (414 nm) and (4-Aza)Trp (423 nm), combined with their different molar extinction coefficients (2,663 vs 7,262 M⁻¹cm⁻¹) and relative fluorescence intensities (RF 0.24 vs 0.46), establish these positional isomers as a genetically encodable two-color labeling pair [1]. When both isomers are incorporated at different sites within the same protein or across interacting protein partners, their spectral orthogonality permits simultaneous, independent monitoring of two structural or dynamic parameters without the steric bulk of fluorescent protein tags. The excited-state tautomerization of the 5-azaindole chromophore (tautomer emission at 450 nm) provides an additional, environment-sensitive spectral channel [2].

Solid-Phase Peptide Synthesis with Fluorescent Isostere

The Fmoc-protected derivative (Fmoc-L-5-AzaTrp-OH, CAS 2973754-64-0, purity ≥95%) is commercially available for direct use in standard Fmoc-based SPPS protocols [3]. Unlike 7-AzaTrp, whose fluorescence is heavily quenched in aqueous HPLC mobile phases and biological assay buffers, 5-AzaTrp-containing synthetic peptides retain measurable blue fluorescence (λEm ≈410 nm) under physiological conditions, enabling direct fluorescence-based quantification and binding assays without post-synthetic labeling [1]. This is particularly valuable for peptide therapeutic lead optimization, where maintaining a 1-Da mass difference from natural Trp preserves the peptide's pharmacokinetic profile while adding intrinsic detectability [3].

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